Regiochemical Identity: Para-Substitution Distinguishes CAS 1010422-42-0 from Ortho- and Meta-Bromophenethyl Analogs
The bromine atom at the para-position of the phenyl ring constitutes the definitive structural differentiator between CAS 1010422-42-0 and its commercially available positional isomers. The para-configuration provides a distinct geometric vector for subsequent cross-coupling reactions compared to ortho- or meta-substituted analogs . The meta-isomer (N-[2-(3-bromophenyl)ethyl]-2,2-difluoroacetamide, CAS 1010422-41-9) shares the identical molecular formula and molecular weight but differs in bromine position, while the ortho-isomer (N-(2-bromophenyl)-2,2-difluoroacetamide derivatives) represents a further structural departure. The regioisomeric identity of the target compound is unambiguously confirmed by its unique InChI Key (KTOYPCVEPWZYGC-UHFFFAOYSA-N), which differs from the meta-isomer's InChI Key .
| Evidence Dimension | Bromine substitution position on phenyl ring |
|---|---|
| Target Compound Data | Para (4-position) substitution; InChI Key: KTOYPCVEPWZYGC-UHFFFAOYSA-N; SMILES: C1=CC(=CC=C1CCNC(=O)C(F)F)Br |
| Comparator Or Baseline | Meta-isomer (CAS 1010422-41-9): 3-position bromine; SMILES: O=C(NCCC1=CC=CC(Br)=C1)C(F)F |
| Quantified Difference | Distinct regioisomers with different spatial orientation of bromine substituent; unique InChI Key identifiers |
| Conditions | Structural characterization via canonical SMILES and InChI Key assignment per IUPAC standards |
Why This Matters
For researchers executing Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, the regiochemistry of the aryl bromide determines both coupling efficiency and the structure of the resulting biaryl product.
